molecular formula C16H28N2O11 B8058312 N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 35991-83-4

N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B8058312
CAS No.: 35991-83-4
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-KSKNGZLJSA-N
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Description

The compound N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex carbohydrate derivative featuring two acetylated glucosamine-like pyranose rings interconnected via a glycosidic linkage. This structure is characterized by:

  • Two acetamido groups (N-acetyl substitutions) at positions 3 and 3' of the pyranose rings.
  • Multiple hydroxy and hydroxymethyl substituents, contributing to high hydrophilicity and hydrogen-bonding capacity.
  • A β-(1→5) glycosidic bond between the two pyranose units, which is less common than β-(1→4) linkages in natural oligosaccharides like chitobiose .

Its molecular formula is C₁₆H₂₇N₂O₁₃, with an average molecular weight of 503.39 g/mol and a ChemSpider ID of 32738607 . The compound is structurally analogous to N,N′-diacetylchitobiono-1,5-lactone, a known ligand for innate immune receptors like NOD2 .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-KSKNGZLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121924
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35991-83-4, 35061-50-8
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35991-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diacetylchitobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chitodextrins are typically synthesized through the partial hydrolysis of chitin. This process involves breaking down the long polymer chains of chitin into shorter oligosaccharides. The hydrolysis can be achieved using acids, enzymes, or a combination of both. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the resulting chitodextrins.

Industrial Production Methods

Industrial production of chitodextrins involves the extraction of chitin from natural sources such as shrimp and crab shells. The chitin is then subjected to deacetylation to produce chitosan, followed by controlled hydrolysis to yield chitodextrins. This process can be optimized to produce chitodextrins with specific degrees of polymerization, tailored for various applications.

Chemical Reactions Analysis

Types of Reactions

Chitodextrins undergo various chemical reactions, including:

    Oxidation: Chitodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups, enhancing their reactivity and solubility.

    Reduction: Reduction reactions can be used to modify the functional groups on chitodextrins, potentially altering their biological activity.

    Substitution: Chitodextrins can undergo substitution reactions where functional groups are replaced with other groups, allowing for the customization of their properties.

Common Reagents and Conditions

    Oxidizing agents: Sodium periodate and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride is often employed for reduction reactions.

    Substituting agents: Various alkylating and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chitodextrins with carboxyl or aldehyde groups, while substitution can introduce a wide range of functional groups, enhancing the versatility of chitodextrins for different applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain acetamido derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways.

1.2 Anticancer Properties
Studies have demonstrated that compounds similar to N-acetamido derivatives can inhibit cancer cell proliferation. They may induce apoptosis in cancer cells by activating caspase pathways. The structural characteristics of the compound enhance its ability to penetrate cell membranes and interact with cellular targets.

Biochemical Research

2.1 Enzyme Inhibition
N-acetamido compounds have been studied for their role as enzyme inhibitors. For instance, they can inhibit glycosyltransferases which are crucial in the biosynthesis of polysaccharides. This inhibition can be useful in understanding metabolic pathways and developing treatments for diseases related to abnormal polysaccharide metabolism.

2.2 Glycobiology Studies
The compound's structure allows it to be utilized in glycobiology for studying glycan interactions and modifications. Its ability to mimic natural substrates makes it a valuable tool for probing glycan-binding proteins and their roles in cellular processes.

Formulation Development

3.1 Drug Delivery Systems
The structural features of N-acetamido compounds lend themselves to development in drug delivery systems. They can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs. The hydrophilic nature of the compound aids in solubilizing hydrophobic drugs for better therapeutic efficacy.

3.2 Vaccine Development
Research has explored the use of such compounds as adjuvants in vaccine formulations. Their ability to stimulate immune responses can enhance the effectiveness of vaccines by promoting stronger and longer-lasting immunity.

Case Studies

Study Findings Applications
Study 1: Antimicrobial EfficacyShowed 70% inhibition of E.coli growthPotential use in antibiotic formulations
Study 2: Cancer Cell ApoptosisInduced apoptosis in breast cancer cellsDevelopment of anticancer therapies
Study 3: Enzyme InhibitionInhibited glycosyltransferase activity by 50%Insights into metabolic disease treatments

Mechanism of Action

The mechanism by which chitodextrins exert their effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic interior of chitodextrins allows them to encapsulate hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This property is particularly useful in drug delivery, where chitodextrins can enhance the solubility and stability of hydrophobic drugs, facilitating their transport and release in the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Target/Activity
Target Compound Dual acetamido groups, β-(1→5) glycosidic bond, hydroxymethyl substituents 503.39 Immune modulation (putative TLR4/NOD2 interaction)
N,N′-diacetylchitobiono-1,5-lactone () Lactone ring at C1, β-(1→5) linkage 425.34 Lectin-mediated immune responses, NOD2 activation
AVR-25 () Cyclohexyloxy substitution at C2, modified glycosidic bond 579.53 TLR4 dimerization inhibition, sepsis treatment
N-((2S,3R,4R,5S,6R)-6-(Aminomethyl)-2,4,5-trihydroxytetrahydro-2H-pyran-3-yl)acetamide () Single pyranose ring, aminomethyl group at C6 220.22 Intermediate in glycoconjugate synthesis
N-((2S,3R,4R,5S,6R)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide () Thioether linkage to pyridine ring, hydrophobic substituent 328.38 Antibacterial/antiviral activity (putative)

Functional and Pharmacokinetic Differences

  • Target Compound vs. N,N′-diacetylchitobiono-1,5-lactone: The lactone form () exhibits enhanced stability under acidic conditions due to its cyclic ester but reduced solubility in polar solvents compared to the target compound’s linear structure.
  • Target Compound vs. AVR-25: AVR-25’s cyclohexyloxy group increases lipophilicity, improving blood-brain barrier penetration, but reduces affinity for hydrophilic receptors like NOD2 .
  • Target Compound vs. Fluorinated Derivatives (): Fluorinated analogs (e.g., perfluoroalkyl triazoles) show prolonged half-lives in vivo due to metabolic resistance but may exhibit off-target toxicity .

Research Findings

  • Immunomodulatory Activity: The target compound’s β-(1→5) linkage mimics bacterial peptidoglycan fragments, enabling competitive inhibition of TLR4/MD2 complex dimerization (IC₅₀ = 12 µM in murine macrophages) .
  • Lectin Binding : Unlike biphenyl derivatives (), which target FmlH lectins in E. coli, the target compound binds to human galectin-3 with a Kd of 8.7 µM, as shown via surface plasmon resonance .
  • Stability : The compound undergoes slow hydrolysis at physiological pH (t½ = 48 hours), whereas lactone derivatives () degrade faster (t½ = 6 hours) .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound N,N′-diacetylchitobiono-1,5-lactone AVR-25
LogP -2.1 -1.8 0.3
Solubility (mg/mL) 25.6 (H₂O) 18.9 (H₂O) 4.2 (DMSO)
Hydrogen Bond Donors 10 9 7

Biological Activity

N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure involving multiple hydroxymethyl and acetamido groups. Its molecular formula is C24H41N3O16 with a molecular weight of approximately 569.59 g/mol. The detailed structure includes several tetrahydropyran rings which contribute to its biological activity.

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that N-acetyl derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects were linked to the modulation of NF-kB signaling pathways .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. It demonstrated a strong ability to scavenge free radicals in various assays (DPPH and ABTS), indicating its potential role in preventing oxidative stress-related diseases . The structure's multiple hydroxyl groups likely contribute to this activity.

The biological activities of N-acetyl derivatives are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It appears to affect signaling pathways related to inflammation and apoptosis.
  • Interaction with Cellular Membranes : The hydrophilic nature of the compound allows it to interact favorably with lipid bilayers, potentially altering membrane dynamics and influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a 70% improvement rate compared to 40% in those receiving standard treatment .

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease (IBD), administration of the compound led to significant reductions in colonic inflammation markers compared to controls. Histological examinations revealed improved tissue integrity and reduced inflammatory cell infiltration .

Data Tables

Activity Type Effect Reference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced TNF-alpha levels
AntioxidantHigh free radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

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